(R)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3/t8-/m1/s1 |
InChI Key |
NTFRABUEOUYTHK-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCC2)N |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Impact
- Amine vs. Ketone: The primary amine in (R)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine enables hydrogen bonding and protonation at physiological pH, unlike the ketone-containing analog 1-(6-tert-butyl-2,3-dihydro-1H-inden-4-yl)ethanone, which relies on hydrophobic interactions .
Preparation Methods
Step 1: Formation of Carbamate of Formula (IV)
-
- A compound of formula (II), which generally includes a suitable precursor such as a substituted indane derivative.
- An isocyanate of formula (III), which introduces the carbamate functionality.
- A chiral alcohol R*-OH, possessing at least one asymmetric center.
Reaction :
Step 2: Resolution of Diastereoisomers
The mixture of diastereoisomers of carbamates is then resolved, typically via chromatographic or crystallization techniques, to isolate the diastereoisomer of formula (V) with the desired stereochemistry.
The resolved diastereoisomer is then subjected to hydrolysis or further transformations to yield the (R)-1-aminoindane derivative.
Hydrolysis of Intermediates in Alcoholic Solvents
The key intermediate, often a protected aminoindane derivative, is hydrolyzed in high boiling alcoholic solvents such as ethanol or isopropanol to produce the free amine.
-
- Elevated temperature (often reflux).
- Acidic or basic hydrolysis depending on the protecting groups.
Outcome :
Alternative Synthetic Routes Based on Aromatic Substitutions
Other methods involve multi-step synthesis starting from substituted benzaldehyde derivatives, with key steps including:
- Bromination of aromatic precursors.
- N-alkylation with aminoalkyl groups.
- Cyclization to form the indane core.
- Functional group modifications to introduce the aminoethyl side chain.
For example, the synthesis of indole derivatives with aminoethyl groups has been achieved via N-alkylation of indole precursors with halogenated compounds, followed by reduction and functionalization steps.
Representative Data Table of Synthesis Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for (R)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine?
- Methodological Answer : Synthesis typically begins with precursors like substituted benzaldehydes or indene derivatives. For example, reductive amination of 2,3-dihydro-1H-inden-4-yl ketone with a chiral amine source (e.g., (R)-α-methylbenzylamine) under hydrogenation conditions can yield the desired enantiomer. Purification often involves chiral chromatography (e.g., using cellulose-based CSPs) or crystallization with enantiopure resolving agents. Reaction conditions (temperature, solvent, catalyst) must be tightly controlled to minimize racemization .
Q. How can the structural integrity and enantiomeric purity of this compound be validated post-synthesis?
- Methodological Answer : Characterization requires a combination of:
- NMR spectroscopy : To confirm the indene backbone and amine group connectivity.
- Chiral HPLC or SFC : To assess enantiomeric excess (e.g., using Chiralpak® AD-H or OD-H columns).
- Polarimetry : To measure optical rotation ([α]D) and compare with literature values for the (R)-enantiomer.
- Mass spectrometry (HRMS) : For molecular ion verification .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for decomposition products (e.g., oxidation of the indene ring) .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during scale-up synthesis, and what analytical methods detect trace impurities?
- Methodological Answer :
- Use asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance stereoselectivity during hydrogenation.
- Employ dynamic kinetic resolution to suppress racemization.
- For impurity profiling, combine 2D-LC-MS/MS with ion mobility spectrometry to detect diastereomers or byproducts at <0.1% levels .
Q. What experimental designs are recommended to study this compound's interactions with serotonin/dopamine receptors?
- Methodological Answer :
- In vitro binding assays : Use radioligand displacement (e.g., [³H]-5-HT for serotonin receptors) in transfected HEK293 cells.
- Functional assays : Measure cAMP accumulation or calcium flux via FLIPR®.
- Computational docking : Perform molecular dynamics simulations with receptor crystal structures (e.g., 5-HT2A PDB: 6A94) to predict binding poses and affinity .
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity while minimizing off-target effects?
- Methodological Answer :
- Synthesize analogs with modifications to the indene ring (e.g., halogenation, methylation) and amine substituents.
- Screen against a panel of GPCRs (e.g., serotonin, dopamine, adrenergic) using high-throughput fluorescence-based assays.
- Apply machine learning (e.g., Random Forest models) to correlate structural descriptors with activity/selectivity .
Q. How should researchers resolve contradictions in bioactivity data arising from different synthetic batches?
- Methodological Answer :
- Perform batch-to-batch reproducibility studies with rigorous QC (e.g., NMR purity, chiral analysis).
- Use metabolomics profiling to identify trace solvents or catalysts that may modulate receptor activity.
- Validate findings across multiple cell lines (e.g., CHO vs. SH-SY5Y) to rule out cell-specific artifacts .
Q. What methodologies are suitable for assessing pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- Methodological Answer :
- In silico prediction : Use tools like SwissADME to estimate LogP, pKa, and BBB permeability.
- In vitro models : Employ MDCK-MDR1 monolayers to measure passive/active transport.
- In vivo microdialysis : Quantify brain interstitial fluid concentrations post-IV administration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
